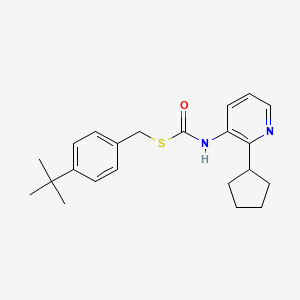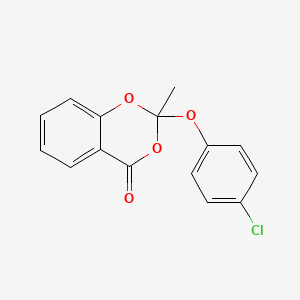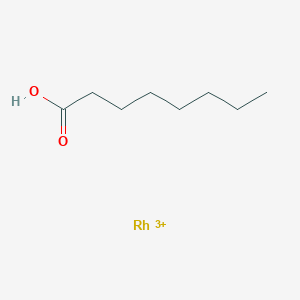
Octanoic acid;rhodium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid;rhodium(3+) is a compound formed by the combination of octanoic acid and rhodium ions in the +3 oxidation state. . Rhodium is a rare, precious metal known for its catalytic properties. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The preparation of octanoic acid;rhodium(3+) typically involves the reaction of octanoic acid with rhodium hydroxide or rhodium chloride. One common method includes heating octanoic acid with rhodium hydroxide at temperatures between 90-110°C for 4-8 hours . After the reaction, ethyl alcohol is added to dissolve the product, and the pH is adjusted to 8-11 using a sodium hydroxide ethanol solution. The mixture is then filtered, heated, and concentrated to obtain the final product as a green solid . This method is efficient, with high yield and purity, making it suitable for industrial production.
Analyse Des Réactions Chimiques
Octanoic acid;rhodium(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also react with bases to form rhodium carboxylates and with acids to form rhodium salts . Major products formed from these reactions include rhodium oxides, rhodium carboxylates, and other rhodium complexes.
Applications De Recherche Scientifique
Octanoic acid;rhodium(3+) has a wide range of scientific research applications. In chemistry, it is used as a homogeneous catalyst for various organic reactions, including hydrogenation, hydroformylation, and cyclopropanation . In biology and medicine, octanoic acid is known for its antimicrobial properties and is used in the treatment of infections caused by bacteria and yeast . The rhodium component enhances the compound’s catalytic activity, making it valuable in industrial processes such as the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of octanoic acid;rhodium(3+) involves the interaction of the rhodium ion with various molecular targets. Rhodium acts as a catalyst by facilitating the transfer of electrons in redox reactions, thereby accelerating the reaction rate . The octanoic acid component contributes to the compound’s solubility and stability, allowing it to interact effectively with substrates. The combined effect of these components results in a highly efficient catalytic system.
Comparaison Avec Des Composés Similaires
Octanoic acid;rhodium(3+) can be compared with other rhodium carboxylates and fatty acid complexes. Similar compounds include rhodium acetate, rhodium propionate, and rhodium butyrate . Compared to these compounds, octanoic acid;rhodium(3+) offers unique advantages such as higher solubility in organic solvents and enhanced catalytic activity due to the longer carbon chain of octanoic acid . This makes it particularly useful in applications requiring high efficiency and selectivity.
Propriétés
Numéro CAS |
40539-56-8 |
|---|---|
Formule moléculaire |
C8H16O2Rh+3 |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
octanoic acid;rhodium(3+) |
InChI |
InChI=1S/C8H16O2.Rh/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+3 |
Clé InChI |
JXBNZWCGKNZNLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




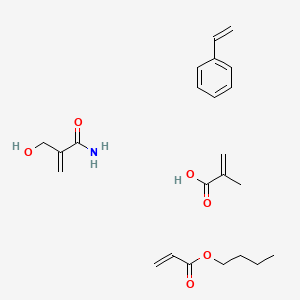
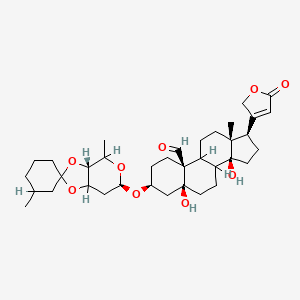
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
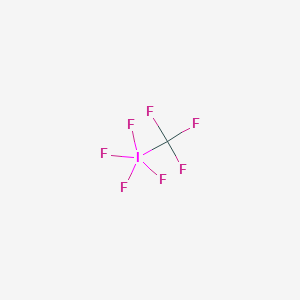
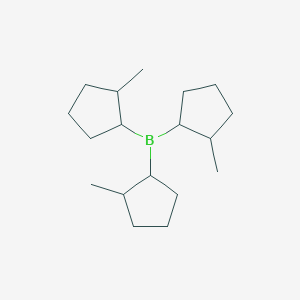
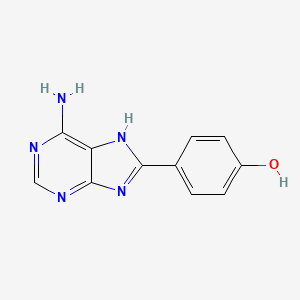
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
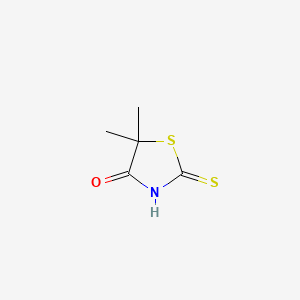
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)
